Balicatib

Overview

Description

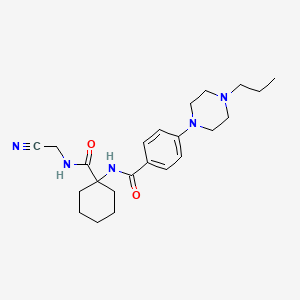

Balicatib is a small molecule pharmaceutical that is currently being investigated in clinical studies . It is active against cathepsin K . It has been used in trials studying the treatment of Osteoporosis and Knee Osteoarthritis . This compound belongs to the class of organic compounds known as hippuric acids and derivatives .

Synthesis Analysis

Balicatib (AAE581) is a basic peptidic nitrile compound and a potent human cathepsin K inhibitor in vitro . The synthesis route of benzimidazole-2-substituted phenyl or pyridine propyl ketenes is described in the literature .

Molecular Structure Analysis

The molecular formula of Balicatib is C23H33N5O2 . Its molecular weight is 411.54 . The IUPAC name is N - [1- (cyanomethylcarbamoyl)cyclohexyl]-4- (4-propylpiperazin-1-yl)benzamide . The InChI and Canonical SMILES are also available .

Physical And Chemical Properties Analysis

Balicatib has a molecular weight of 411.54 g/mol . It is soluble in DMSO up to 10 mM . The compound should be stored as a powder at -20°C for up to 3 years or at 4°C for up to 2 years .

Scientific Research Applications

Osteoporosis Treatment

Balicatib, an inhibitor of the osteoclastic enzyme cathepsin K, has shown potential in the treatment of osteoporosis . In a study conducted on ovariectomized monkeys, a model for osteoporosis, balicatib treatment partially prevented ovariectomy-induced bone mass changes .

Bone Mass Enhancement

The same study also evaluated the efficacy of balicatib on bone mass and dynamic histomorphometric endpoints . It was found that balicatib-treated animals had an intermediate change in spine bone mineral density (BMD) between the control and ovariectomized groups . In the femur, all three doses of balicatib significantly increased BMD gain relative to the ovariectomized group .

Bone Turnover Inhibition

Most histomorphometric indices of bone turnover in the vertebra and femoral neck were significantly lower than the ovariectomized group with balicatib treatment . This suggests that balicatib can inhibit bone turnover at most sites .

Periosteal Bone Formation Stimulation

Unlike most bone resorption inhibitors, balicatib was found to increase periosteal bone formation rates . This unexpected stimulatory effect on periosteal bone formation suggests a unique mechanism of action for balicatib .

Cathepsin K Inhibition

Balicatib is a potent inhibitor of human cathepsin K . Cathepsin K is a lysosomal cysteine protease predominantly expressed in osteoclasts, the cells responsible for bone resorption . By inhibiting cathepsin K, balicatib can potentially regulate bone resorption .

Cartilage Degradation Inhibition

In addition to its effects on bone, balicatib has also shown promise for the treatment of cartilage-related disorders . In a study, balicatib reduced urinary levels of the cartilage degradation biomarker CTX-II by 71% .

Mechanism of Action

Biochemical Pathways

The inhibition of CatK by balicatib affects the bone remodeling process. Bone remodeling involves the resorption of old bone by osteoclasts and the subsequent formation of new bone by osteoblasts . By inhibiting CatK, balicatib decreases bone resorption but increases the number of cells of osteoclast lineage . This maintains the signals for bone formation, and may even increase bone formation on some cortical surfaces .

Pharmacokinetics

The pharmacokinetics of balicatib were studied in healthy subjects and patients with post-menopausal osteoporosis during Phase 1 and Phase 2A of clinical development . Balicatib was administered orally in single doses of 5 to 400 mg and multiple daily doses of 5 to 50 mg up to 12 weeks . A two-compartment disposition model with zero-order input and first-order elimination was used to describe plasma balicatib concentrations . An unexpected finding was a dose-dependent decrease in the apparent volume of distribution of the peripheral compartment .

Result of Action

The inhibition of CatK by balicatib leads to several molecular and cellular effects. It increases bone mass, improves bone microarchitecture and strength . In clinical trials, postmenopausal women treated with balicatib had sustained reductions of bone resorption markers, while bone formation markers returned to normal after an initial decline . This resulted in a continuous increase in areal bone mineral density at both spine and hip for up to 5 years .

Action Environment

The action of balicatib can be influenced by environmental factors such as the local bone environment . In adults, approximately 25% of trabecular bone is resorbed and replaced every year, as compared with only 3% of cortical bone, suggesting that the rate of remodeling is controlled by the local bone environment . The accumulation of balicatib in lysosomes over time can also affect its selectivity and efficacy .

Safety and Hazards

properties

IUPAC Name |

N-[1-(cyanomethylcarbamoyl)cyclohexyl]-4-(4-propylpiperazin-1-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33N5O2/c1-2-14-27-15-17-28(18-16-27)20-8-6-19(7-9-20)21(29)26-23(10-4-3-5-11-23)22(30)25-13-12-24/h6-9H,2-5,10-11,13-18H2,1H3,(H,25,30)(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLCRBOWRJOUJAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3(CCCCC3)C(=O)NCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10188989 | |

| Record name | Balicatib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Balicatib | |

CAS RN |

354813-19-7 | |

| Record name | Balicatib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0354813197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Balicatib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12239 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Balicatib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BALICATIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E00MVC7O57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

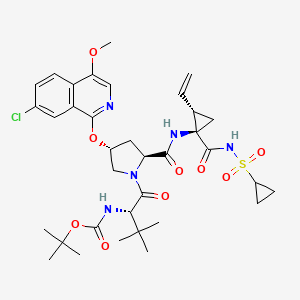

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

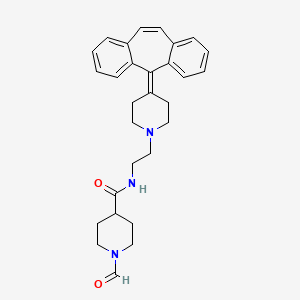

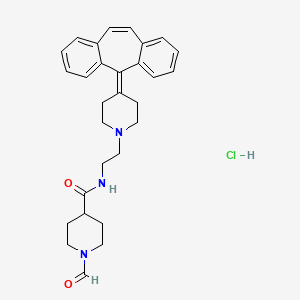

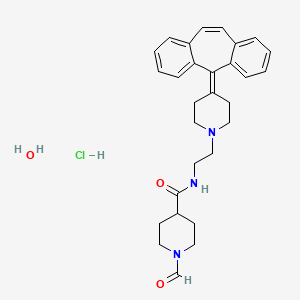

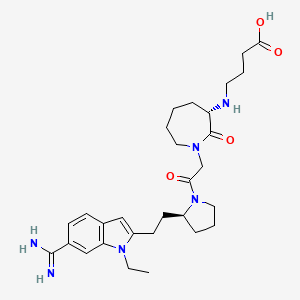

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-[[(2S,4S,5S)-4-hydroxy-5-(methylamino)oxan-2-yl]oxymethyl]-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667658.png)

![3-[(2R,3R,4R,5S,6R)-6-[[(2S,4S,5S)-5-Amino-4-hydroxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-5-chloro-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667659.png)